7-Bromo-1H-benzimidazol-5-amine
Overview
Description
7-Bromo-1H-benzimidazol-5-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Benzimidazole compounds, which 7-bromo-1h-benzimidazol-5-amine is a derivative of, have been reported to exhibit diverse pharmacological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazoles have been reported to interact with dna, specifically binding to the minor groove of the dna molecule and recognizing a specific base sequence . This interaction could lead to changes in the DNA structure and function, potentially influencing the activity of certain genes or proteins.
Biochemical Pathways
These could include pathways related to cell growth and division, immune response, and various metabolic processes .
Pharmacokinetics
Benzimidazole compounds are generally known for their stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole compounds have been associated with a variety of effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These effects suggest that this compound could potentially influence a wide range of cellular processes.
Action Environment
Benzimidazole compounds have been reported to act as corrosion inhibitors, suggesting that they may be stable and effective in a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
7-Bromo-1H-benzimidazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in DNA replication and repair . This interaction is primarily due to the structural similarity of benzimidazole to purine bases, allowing it to bind to enzyme active sites and interfere with their function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Additionally, this compound has been observed to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, as seen with DNA polymerases and topoisomerases, leading to disrupted DNA replication and repair . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular behavior.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound has been shown to have minimal toxic effects while effectively inhibiting tumor growth . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic cation transporters and distributed to various cellular compartments . Its accumulation in certain tissues, such as the liver and kidneys, can lead to localized effects and potential toxicity .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. This compound can be found in the nucleus, where it interacts with DNA and nuclear proteins, as well as in the cytoplasm, where it affects metabolic enzymes . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of this compound, directing it to specific organelles and compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-benzimidazol-5-amine typically involves the bromination of 1H-benzimidazole followed by the introduction of an amine group. One common method is the reaction of 1H-benzimidazole with bromine in the presence of a suitable solvent like acetic acid. The resulting 7-bromo-1H-benzimidazole is then subjected to amination using reagents such as ammonia or amines under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and green chemistry approaches are being explored to improve sustainability .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted benzimidazoles
- Oxidized or reduced derivatives
- Coupled products with extended aromatic systems
Scientific Research Applications
7-Bromo-1H-benzimidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor and in the development of new materials with specific properties.
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound without the bromine and amine substitutions.
2-Aminobenzimidazole: Similar structure with an amine group at the 2nd position.
5-Bromo-1H-benzimidazole: Similar structure with a bromine atom at the 5th position.
Uniqueness: 7-Bromo-1H-benzimidazol-5-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Properties
IUPAC Name |
7-bromo-3H-benzimidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIDKQCFNHFVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303708 | |
Record name | 7-Bromo-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177843-73-1 | |
Record name | 7-Bromo-1H-benzimidazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177843-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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